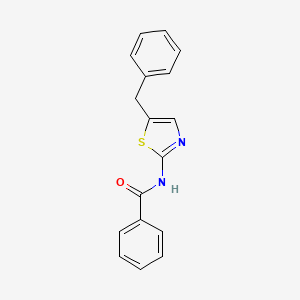![molecular formula C21H19N5O2S B12136693 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12136693.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(naftalen-1-il)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo metoxifenilo y una porción de naftalacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(naftalen-1-il)acetamida generalmente implica múltiples pasos, comenzando a partir de materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se sintetiza mediante una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Introducción del grupo metoxifenilo: El grupo metoxifenilo se introduce mediante reacciones de sustitución aromática electrofílica.
Uniones de la porción de naftalacetamida: El paso final involucra el acoplamiento del derivado del triazol con la naftalacetamida en condiciones de reacción adecuadas, a menudo utilizando reactivos de acoplamiento como EDCI o DCC.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(naftalen-1-il)acetamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos en diversas condiciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(naftalen-1-il)acetamida tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se usa como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos y productos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y compuestos avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(naftalen-1-il)acetamida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibiendo o activando enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Modulando la actividad de receptores en la superficie de las células o dentro de las células.
Interrupción de procesos celulares: Interfiriendo con procesos celulares como la replicación del ADN, la síntesis de proteínas o la división celular.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-etoxifenil)acetamida
- 4-(((4-metoxifenil)amino)metil)-N,N-dimetil anilina
- 2-metoxifenil-5-((fenilamino)metil)fenol
Singularidad
2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(naftalen-1-il)acetamida es único debido a su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C21H19N5O2S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-12-5-4-10-16(18)20-24-25-21(26(20)22)29-13-19(27)23-17-11-6-8-14-7-2-3-9-15(14)17/h2-12H,13,22H2,1H3,(H,23,27) |
Clave InChI |
OXDYZRAAZZZYDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12136611.png)
![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)



![N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12136655.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12136674.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136678.png)
![(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136682.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)

